
6-(1-azepanyl)-5-nitro-4-pyrimidinamine
Vue d'ensemble
Description
6-(1-azepanyl)-5-nitro-4-pyrimidinamine, also known as ANPA, is a chemical compound that has been studied for its potential use in scientific research. ANPA is a member of the pyrimidine class of compounds and has a unique structure that makes it a promising candidate for further investigation.
Mécanisme D'action
6-(1-azepanyl)-5-nitro-4-pyrimidinamine acts as a modulator of ion channels, specifically the voltage-gated sodium channels. By binding to these channels, 6-(1-azepanyl)-5-nitro-4-pyrimidinamine can alter their activity and affect the signaling of neurons in the brain. This mechanism of action is still being studied, but it has the potential to be a valuable tool for understanding the function of these channels in the brain.
Biochemical and Physiological Effects:
6-(1-azepanyl)-5-nitro-4-pyrimidinamine has been shown to have a variety of effects on the body, including changes in neurotransmitter release, alterations in ion channel activity, and modulation of synaptic plasticity. These effects could have implications for the treatment of neurological disorders and other conditions that involve the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(1-azepanyl)-5-nitro-4-pyrimidinamine in lab experiments is its specificity for voltage-gated sodium channels, which allows for targeted modulation of these channels. However, 6-(1-azepanyl)-5-nitro-4-pyrimidinamine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 6-(1-azepanyl)-5-nitro-4-pyrimidinamine, including:
1. Further investigation of its mechanism of action and effects on ion channels in the brain.
2. Exploration of its potential therapeutic applications for neurological disorders such as epilepsy and chronic pain.
3. Development of new compounds based on the structure of 6-(1-azepanyl)-5-nitro-4-pyrimidinamine that could have improved properties for scientific research.
4. Investigation of the potential toxic effects of 6-(1-azepanyl)-5-nitro-4-pyrimidinamine and ways to mitigate these effects in lab experiments.
5. Study of the effects of 6-(1-azepanyl)-5-nitro-4-pyrimidinamine on other systems in the body, such as the cardiovascular system.
6. Exploration of the potential use of 6-(1-azepanyl)-5-nitro-4-pyrimidinamine in combination with other compounds for enhanced therapeutic effects.
In conclusion, 6-(1-azepanyl)-5-nitro-4-pyrimidinamine is a promising compound for scientific research, particularly in the field of neuroscience. Its unique structure and mechanism of action make it a valuable tool for understanding the function of ion channels in the brain and its potential therapeutic applications. Further research is needed to fully understand the effects of 6-(1-azepanyl)-5-nitro-4-pyrimidinamine and its potential limitations, but it has the potential to be a valuable tool for scientific research in the future.
Applications De Recherche Scientifique
6-(1-azepanyl)-5-nitro-4-pyrimidinamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 6-(1-azepanyl)-5-nitro-4-pyrimidinamine has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Propriétés
IUPAC Name |
6-(azepan-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c11-9-8(15(16)17)10(13-7-12-9)14-5-3-1-2-4-6-14/h7H,1-6H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWSBVOTVQDIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepan-1-yl)-5-nitropyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4136241.png)
![3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4136247.png)
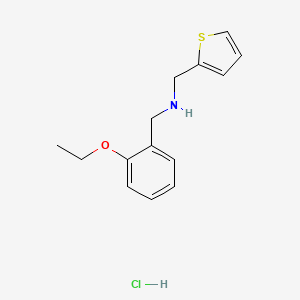
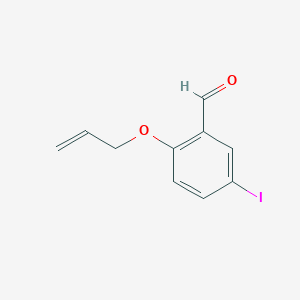
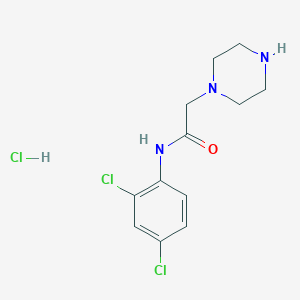
![2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136287.png)
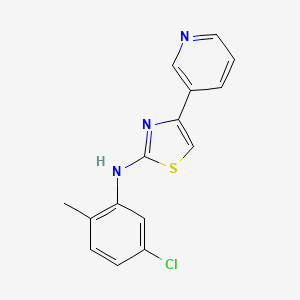
![ethyl 5-({[(4-fluorobenzyl)thio]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4136298.png)
![3-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4136306.png)
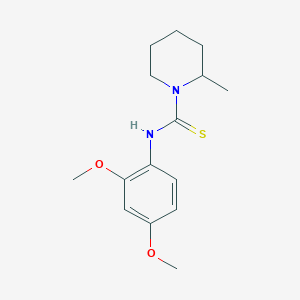

![2-(1-adamantyl)-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4136318.png)
![4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitro-N-phenylbenzamide](/img/structure/B4136326.png)
![2-[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4136331.png)